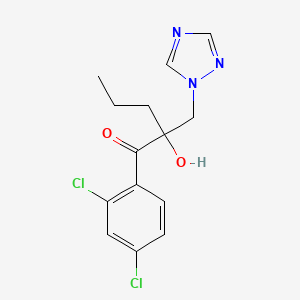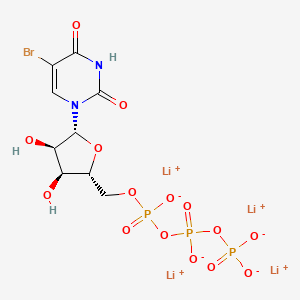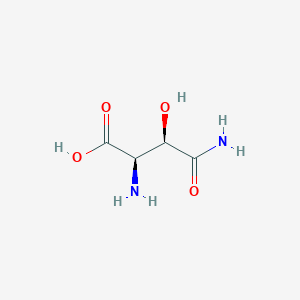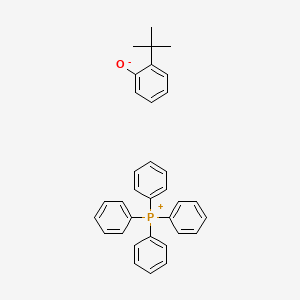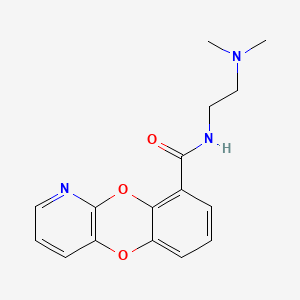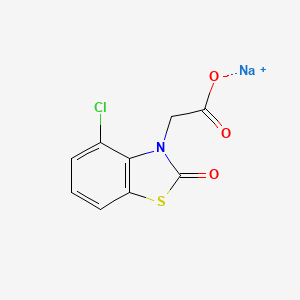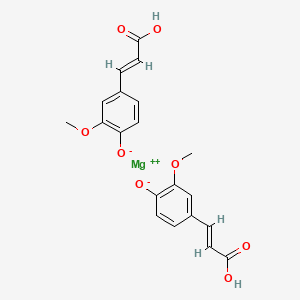
Magnesium ferulate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium ferulate is a compound that combines magnesium, an essential mineral, with ferulic acid, a plant-based antioxidant. Magnesium is crucial for various biological functions, including muscle and nerve function, blood glucose control, and bone health. Ferulic acid is known for its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. The combination of these two components results in a compound with potential health benefits and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium ferulate can be synthesized through several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides. Magnesium nitrate and ferulic acid are dissolved in a solvent, followed by the addition of a catalyst to initiate the sol-gel process.
Co-Precipitation Method: In this method, magnesium nitrate and ferulic acid are dissolved in water, and a precipitating agent such as sodium hydroxide is added.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the above methods, with additional steps for purification and quality control. The sol-gel method is often preferred for its ability to produce high-purity compounds with controlled particle sizes.
Chemical Reactions Analysis
Types of Reactions
Magnesium ferulate undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, affecting the ferulic acid component.
Substitution: This compound can participate in substitution reactions, where the ferulic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives of ferulic acid.
Reduction: Reduced forms of ferulic acid.
Substitution: Substituted ferulic acid derivatives.
Scientific Research Applications
Magnesium ferulate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of magnesium ferulate involves several pathways:
Antioxidant Activity: Ferulic acid neutralizes free radicals, reducing oxidative stress and preventing cellular damage.
Magnesium’s Role: Magnesium acts as a cofactor for various enzymes, supporting metabolic processes and maintaining cellular function.
Synergistic Effects: The combination of magnesium and ferulic acid enhances the overall antioxidant capacity and provides additional health benefits.
Comparison with Similar Compounds
Magnesium ferulate can be compared with other magnesium and ferulic acid compounds:
Magnesium Citrate: Primarily used for its laxative effects and bioavailability.
Magnesium Glycinate: Known for its high absorption rate and calming effects.
Ferulic Acid: Used independently for its antioxidant properties.
Uniqueness
This compound stands out due to its combined benefits of magnesium and ferulic acid, offering both mineral supplementation and antioxidant protection in one compound.
Similar Compounds
- Magnesium Oxide
- Magnesium Sulfate
- Ferulic Acid Derivatives
Properties
CAS No. |
32928-67-9 |
|---|---|
Molecular Formula |
C20H18MgO8 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
magnesium;4-[(E)-2-carboxyethenyl]-2-methoxyphenolate |
InChI |
InChI=1S/2C10H10O4.Mg/c2*1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2*2-6,11H,1H3,(H,12,13);/q;;+2/p-2/b2*5-3+; |
InChI Key |
YHTWUBRFINUCQW-MSEGBBJSSA-L |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)[O-].COC1=C(C=CC(=C1)/C=C/C(=O)O)[O-].[Mg+2] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)[O-].COC1=C(C=CC(=C1)C=CC(=O)O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



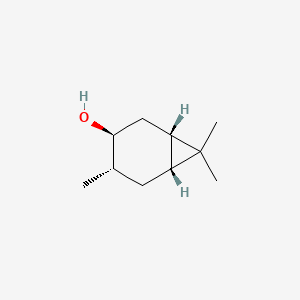
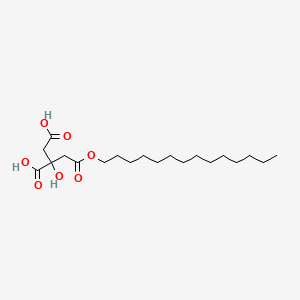
![2,2'-[Piperazine-1,4-diylbis(thio)]bisbenzothiazole](/img/structure/B12672552.png)
